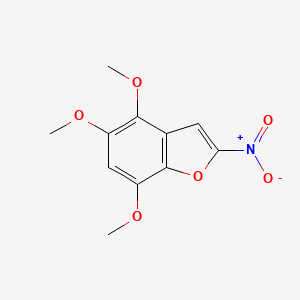

4,5,7-Trimethoxy-2-nitro-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

65162-24-5 |

|---|---|

Molecular Formula |

C11H11NO6 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

4,5,7-trimethoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11-6(10(7)17-3)4-9(18-11)12(13)14/h4-5H,1-3H3 |

InChI Key |

NMSQPVALXLVVQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1OC(=C2)[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Mechanistic Investigations of Benzofuran Formation and Transformations

Elucidation of Reaction Pathways for Benzofuran (B130515) Synthesis

The construction of the benzofuran scaffold can be achieved through various synthetic routes. The formation of the heterocyclic ring typically involves the creation of a C-O bond and a C-C bond, often through intramolecular cyclization of a suitably substituted benzene (B151609) derivative.

The synthesis of benzofurans often proceeds via the intramolecular cyclization of ortho-substituted phenols. One common strategy involves the reaction of a phenol (B47542) with a molecule containing a two-carbon unit that will form the C2 and C3 positions of the furan (B31954) ring. For a compound like 4,5,7-Trimethoxy-2-nitro-1-benzofuran, a plausible pathway is an acid-catalyzed cyclization of a precursor such as a substituted acetal (B89532).

In a typical acid-catalyzed mechanism, the substrate is first protonated, leading to the elimination of a leaving group (like methanol (B129727) from an acetal) to form a reactive oxonium ion intermediate. wuxiapptec.com The electron-rich trimethoxy-substituted phenyl ring then attacks this electrophilic center in an intramolecular fashion. wuxiapptec.com Subsequent elimination of a second leaving group and rearomatization yields the stable benzofuran ring system. wuxiapptec.com The regioselectivity of this cyclization is heavily influenced by the electronic properties of the substituents on the phenyl ring. wuxiapptec.com

Alternative pathways include transition-metal-catalyzed processes. For instance, a palladium-catalyzed Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization, is a widely used method. acs.orgnih.gov Another approach involves the intramolecular O-arylation of 1-(2-haloaryl)ketones, which can be catalyzed by nonprecious metals like copper or iron. nih.gov In the context of 2-nitrobenzofurans, some syntheses utilize the nitro group itself as an activator and a leaving group in the final furan ring cyclization step. mdpi.com

Catalysts and reagents play a pivotal role in directing the reaction toward the desired benzofuran product with high efficiency and selectivity.

Copper Bromide (CuBr): Copper salts, including cuprous bromide (CuBr), are extensively used in benzofuran synthesis. chemicalbook.com They are particularly effective in mediating oxidative annulation and cross-coupling reactions. rsc.org For example, copper can catalyze the intramolecular C–O bond formation in the cyclization of 1-(2-haloaryl)ketones. nih.gov In some syntheses, copper acetylide, generated from reagents like copper(I) bromide, acts as a key intermediate that attacks an iminium ion, leading to the benzofuran core after intramolecular cyclization and isomerization. acs.org Copper(II) bromide (CuBr₂) can also be used as a catalyst or reagent in various organic transformations. noahchemicals.com

DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO is a versatile, non-toxic, and inexpensive organocatalyst. eurekaselect.comrsc.org It functions as a non-nucleophilic base and a nucleophilic catalyst in numerous reactions. wikipedia.orgbohrium.com In benzofuran synthesis, DABCO can be employed to facilitate condensation reactions or as a base to deprotonate a phenolic hydroxyl group, increasing its nucleophilicity for subsequent cyclization steps. researchgate.net Its cage-like structure and basicity make it an effective catalyst for a wide range of organic transformations, often leading to high yields and selectivity under mild, environmentally friendly conditions. eurekaselect.comrsc.org

| Catalyst/Reagent | Typical Role in Benzofuran Synthesis | Relevant Reaction Type | Reference |

|---|---|---|---|

| Copper Bromide (CuBr) | Catalyst for C-O bond formation | Intramolecular O-arylation, Oxidative Annulation | acs.orgnih.govrsc.org |

| DABCO | Non-nucleophilic base, Organocatalyst | Condensation, Deprotonation | eurekaselect.comrsc.orgbohrium.com |

| Palladium Catalysts | Catalyst for C-C bond formation | Sonogashira Coupling | acs.orgnih.gov |

| Iron(III) Chloride (FeCl₃) | Catalyst for cyclization | Intramolecular C-O Bond Formation | nih.gov |

The synthesis of complex benzofurans involves multiple steps, with each step proceeding through specific intermediates. Although direct characterization studies for the synthesis of this compound are not detailed in the available literature, the nature of intermediates can be inferred from established mechanisms.

In acid-catalyzed cyclizations of acetal precursors, the key intermediate is a resonance-stabilized oxonium ion . wuxiapptec.com Its formation is the rate-determining step, and its electronic structure dictates the regiochemical outcome of the subsequent nucleophilic attack by the aromatic ring. wuxiapptec.com

In metal-catalyzed syntheses, organometallic intermediates are central to the reaction pathway. For example, in a Sonogashira coupling followed by cyclization, an alkynyl-palladium complex is formed, which then undergoes reductive elimination to form the benzofuran. In syntheses involving the cyclization of 1-(2-haloaryl)ketones catalyzed by copper or iron, an enolate intermediate is generated under basic conditions, which then participates in the intramolecular C-O bond formation. nih.gov During dearomative cycloaddition reactions of 2-nitrobenzofurans, charged intermediates are proposed to account for the reaction process. nih.gov

Mechanistic Studies of Functional Group Transformations

The functional groups attached to the benzofuran core—specifically the nitro and methoxy (B1213986) groups—dictate the molecule's subsequent reactivity and potential for further chemical modification.

The nitro group at the C2 position is a powerful electron-withdrawing group, which significantly influences the chemical properties of the benzofuran ring. wikipedia.orgnih.gov

Activation for Nucleophilic Attack: The strong electron-withdrawing nature of the nitro group deactivates the benzofuran ring towards electrophilic substitution but activates it for nucleophilic attack and dearomatization reactions. wikipedia.orgresearchgate.net 2-Nitrobenzofurans are known to participate in various dearomative cycloaddition reactions, such as (3+2) and (4+2) cycloadditions, to construct complex polycyclic systems. nih.govresearchgate.net These reactions are often triggered by nucleophiles, demonstrating the electrophilic character of the 2-nitrobenzofuran (B1220441) system. nih.gov

C-N Bond Activation: The C-N bond in nitroaromatic compounds can be cleaved under certain conditions, a process known as C-N bond activation. This transformation is challenging due to the bond's inert nature but can be achieved using transition-metal catalysts. rsc.org Catalytic systems involving metals like nickel or rhodium can facilitate the oxidative addition of the metal into the C-N bond, generating organometallic intermediates that can then be coupled with other reagents. rsc.org This allows for the replacement of the nitro group with other functional groups, providing a pathway for further derivatization. While less common than C-X bond activation, this strategy is a powerful tool for forming new C-C and C-N bonds. rsc.orgnih.gov

Reduction: The nitro group can be readily reduced to an amino group (R-NH₂) using various reducing agents, such as H₂ gas with a metal catalyst. wikipedia.org This transformation dramatically alters the electronic properties of the molecule, converting a strong electron-withdrawing group into a strong electron-donating group, thereby opening up different chemical reactivity pathways.

The three methoxy groups at positions 4, 5, and 7 are strong electron-donating groups. They activate the benzene portion of the benzofuran ring towards electrophilic aromatic substitution.

Demethylation: A primary transformation pathway for methoxy groups is O-demethylation to form the corresponding hydroxyl (phenol) groups. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃). nih.gov The selective demethylation of one methoxy group over others can be challenging and often depends on steric hindrance and the specific electronic environment of each group. The resulting hydroxyl groups can serve as handles for further functionalization.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The formation and transformation of benzofuran derivatives, including this compound, are governed by the principles of chemical kinetics and thermodynamics. These aspects determine the rate at which reactions occur and the relative stability of reactants and products, ultimately influencing the product distribution. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the current literature, an understanding of its reactivity can be inferred from studies of related benzofuran and nitroaromatic compounds.

A pivotal concept in understanding the outcomes of many organic reactions is the distinction between kinetic and thermodynamic control. wikipedia.orgnumberanalytics.com A reaction is under kinetic control when the product distribution is determined by the relative rates of competing reaction pathways. The major product will be the one that is formed the fastest, which corresponds to the pathway with the lowest activation energy. wikipedia.orglibretexts.org These conditions are typically favored at lower temperatures where reactions are effectively irreversible. libretexts.org

Conversely, a reaction is under thermodynamic control when the system reaches equilibrium, and the product distribution is governed by the relative thermodynamic stability of the products. wikipedia.org The most stable product, the one with the lowest Gibbs free energy, will be the major product, even if it is formed more slowly. libretexts.orgyoutube.com Thermodynamic control is generally favored at higher temperatures, which provide sufficient energy to overcome the activation barriers of both forward and reverse reactions, allowing equilibrium to be established. wikipedia.orglibretexts.org

In the context of benzofuran synthesis, various cyclization strategies exist, and the regioselectivity and yield can often be explained by considering kinetic and thermodynamic factors. For instance, in the acid-catalyzed cyclization to form a benzofuran scaffold, two different regioisomers could potentially be formed. The kinetically favored product would arise from the transition state that is lower in energy, while the thermodynamically favored product would be the more stable of the two possible benzofuran isomers. The choice of reaction conditions, such as temperature and reaction time, can therefore be crucial in directing the outcome of the synthesis. wikipedia.orgnumberanalytics.com

For example, studies on the formation of other heterocyclic systems have shown that an initially formed kinetic product can isomerize to a more stable thermodynamic product upon prolonged reaction times or at elevated temperatures. wikipedia.org In the Diels-Alder reaction of cyclopentadiene (B3395910) and furan, the less stable endo adduct is the kinetic product formed at room temperature, while the more stable exo adduct is the thermodynamic product favored at higher temperatures. wikipedia.org

Computational studies on related molecules can provide insight into the likely thermodynamic and kinetic parameters for reactions involving this compound. Theoretical calculations of activation energies (ΔG‡) and reaction enthalpies (ΔH) for various proposed mechanistic pathways can help to predict which routes are kinetically or thermodynamically favored. For instance, density functional theory (DFT) has been used to study the kinetics and mechanism of rearrangements in other nitro-substituted heterocyclic compounds, revealing the transition states and intermediates involved. physchemres.org Similarly, computational models have been employed to determine the energetics of competing pathways in benzofuran formation from furan, highlighting how a catalyst can dramatically lower the activation energy of one pathway over another. researchgate.net In one study, a ring-opening mechanism was found to be energetically favored over a Diels-Alder mechanism in the presence of a zeolite catalyst. researchgate.net

The following interactive table summarizes the general principles of kinetic versus thermodynamic control, which are applicable to the synthesis and transformations of this compound.

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction | Stability of products (equilibrium) |

| Major Product | The one formed fastest (lowest activation energy) | The most stable one (lowest Gibbs free energy) |

| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |

| Reversibility | Generally irreversible conditions | Reversible conditions (equilibrium) |

| Energy Profile | The pathway with the lowest transition state energy is favored. | The product with the lowest overall energy is favored. |

While detailed research findings with specific data tables for the kinetic and thermodynamic aspects of this compound are not presently available, the principles outlined above provide a fundamental framework for understanding its reactivity. Future experimental and computational studies are necessary to quantify the activation barriers and thermodynamic stabilities associated with the formation and transformations of this specific compound.

Computational and Theoretical Chemistry Studies of 4,5,7 Trimethoxy 2 Nitro 1 Benzofuran

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the molecular properties of complex organic molecules. These methods provide a detailed picture of electron distribution, orbital energies, and other key parameters that govern the molecule's reactivity and physical characteristics.

These calculations are crucial for determining key electronic properties that influence the molecule's reactivity. Such properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net DFT calculations have also been used to rationalize the antioxidative capacities of nitro-substituted benzazoles by analyzing the stability of radicals formed. nih.gov

Table 1: Key Molecular Properties Calculated Using DFT for Benzofuran (B130515) Derivatives This table presents typical parameters obtained from DFT calculations for benzofuran-related structures, illustrating the type of data generated.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and binding properties. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles without the inclusion of experimental data. While often more computationally demanding than DFT, they provide a rigorous approach to studying molecular systems. researchgate.net In the context of benzofuran research, ab initio calculations can be used alongside DFT to validate results and provide a deeper understanding of electronic properties. researchgate.net For complex systems, these methods can be computationally intensive but are valuable for benchmarking and for systems where DFT may not be as accurate.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule, which can significantly impact its biological activity. For a molecule with multiple rotatable bonds, such as the methoxy (B1213986) groups in 4,5,7-Trimethoxy-2-nitro-1-benzofuran, identifying the most stable conformers is crucial. Theoretical conformational analysis can identify the lowest energy structures and the energy barriers between different conformations. ufms.br

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. ed.ac.uknih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into how the compound might behave in a biological environment, such as its interaction with a protein. nih.govmdpi.com For example, MD simulations have been used to investigate the stability of benzofuran derivatives within the active sites of enzymes like cyclooxygenase-2 (COX-2). ucsd.edunih.gov The root mean square deviation (RMSD) is a key parameter monitored during these simulations to assess the stability of the ligand-protein complex. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are frequently performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP). nih.govdergipark.org.tr By calculating the ¹H and ¹³C NMR spectra and comparing them with experimental data, researchers can confirm the structure of synthesized compounds. nih.govmdpi.com

IR Spectroscopy: The prediction of infrared (IR) spectra through computational methods involves calculating the vibrational frequencies of the molecule. nih.govdiva-portal.org These calculations can help assign the absorption bands observed in experimental IR spectra to specific vibrational modes, such as C=O stretches, N-O stretches associated with the nitro group, or C-H vibrations. vscht.czmasterorganicchemistry.comnih.gov Aromatic hydrocarbons typically show characteristic absorptions for C-C stretching in the 1600-1400 cm⁻¹ region. vscht.cz

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption (UV-Vis) spectra. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as n-π* and π-π* transitions. biointerfaceresearch.com For nitro-aromatic compounds, these transitions are critical in defining their optical properties.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Substituted Benzofuran Derivative This table is an illustrative example based on data for related compounds, showing the typical correlation between calculated and observed values.

| Spectroscopic Data | Predicted Value | Experimental Value | Reference Method |

|---|---|---|---|

| ¹H NMR (δ, ppm) | Varies per proton | Varies per proton | GIAO / B3LYP nih.gov |

| ¹³C NMR (δ, ppm) | Varies per carbon | Varies per carbon | GIAO / B3LYP nih.gov |

| IR (cm⁻¹) | e.g., ~1520 (N-O asym. stretch) | e.g., 1521 (N-O asym. stretch) uj.ac.za | DFT Normal-Mode Analysis diva-portal.org |

| UV-Vis (λmax, nm) | e.g., ~340 (n-π*) | e.g., 337 researchgate.net | TD-DFT researchgate.net |

Reaction Pathway Elucidation and Transition State Modeling

Theoretical chemistry plays a vital role in understanding chemical reactions by modeling potential reaction pathways and identifying transition states. DFT calculations are used to map the potential energy surface of a reaction, allowing researchers to determine the activation energies for different mechanistic routes. pku.edu.cn

For instance, in the study of cycloaddition reactions involving furan (B31954) rings, DFT has been used to compare stepwise and concerted pathways. pku.edu.cn By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be identified. pku.edu.cn This type of analysis is invaluable for understanding the synthesis of complex benzofurans and predicting the outcomes of new reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For benzofuran derivatives, QSAR studies have been employed to understand the structural requirements for various pharmacological effects, including anticancer, antioxidant, and enzyme inhibitory activities. researchgate.netresearchgate.netresearchgate.net

A QSAR model is typically a mathematical equation that relates one or more molecular descriptors (e.g., electronic, steric, hydrophobic parameters) to a biological response. nih.govphyschemres.org The quality of a QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), the Fisher test value (F), and cross-validation techniques (e.g., Leave-One-Out). nih.gov These models can predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective drug candidates. researchgate.netnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzofuran Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic properties and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Molar Refractivity (MR) | Relates to the size, shape, and branching of the molecule. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Measures the hydrophobicity, which affects membrane permeability and target interaction. nih.gov |

| Quantum Chemical | Maximum e-e repulsion for a bond | A semi-empirical descriptor that can be critical in controlling bioactivity. nih.gov |

Predictive Models for Chemical Properties

Predictive modeling in computational chemistry utilizes the structural information of a molecule to forecast its physicochemical properties, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These models are built upon vast datasets of experimentally determined properties and employ a range of algorithms, from simple quantitative structure-activity relationships (QSAR) to more complex machine learning methods. For this compound, such models can estimate a variety of crucial parameters that govern its behavior in biological and chemical systems.

The benzofuran scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse array of biological targets. The specific substitutions of three methoxy groups and a nitro group on this scaffold in this compound heavily influence its electronic and steric properties. The methoxy groups, being electron-donating, and the nitro group, a strong electron-withdrawing group, create a unique electronic environment that dictates the molecule's reactivity, polarity, and potential for intermolecular interactions.

A variety of computational tools can be employed to generate predictions for key chemical properties. These in silico predictions are crucial in the early stages of research to assess the "drug-likeness" and potential liabilities of a compound. Below is a table of predicted physicochemical and ADMET properties for this compound, generated using widely accepted computational models.

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 267.22 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 2.50 | Indicates lipophilicity, affecting cell membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 88.9 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Acceptors | 6 | Affects solubility and binding to biological targets. |

| Number of Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |

| Aqueous Solubility | Moderately Soluble | Crucial for absorption and formulation. |

| Blood-Brain Barrier Permeability | Predicted to be permeable | Indicates potential for activity in the central nervous system. |

| CYP450 Inhibition | Predicted inhibitor of some isoforms | Highlights potential for drug-drug interactions. |

These predicted values provide a foundational understanding of how this compound might behave. For instance, its moderate lipophilicity and polar surface area suggest a reasonable potential for oral absorption. However, the predicted inhibition of cytochrome P450 (CYP450) enzymes would warrant further investigation to avoid potential adverse drug interactions.

In Silico Screening and Library Design

Building upon the foundation of predicted properties, in silico screening and library design represent the next logical step in the computational exploration of this compound. These techniques are central to modern drug discovery, enabling the rapid evaluation of vast chemical spaces to identify promising lead compounds.

In Silico Screening:

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. While no specific biological targets for this compound have been detailed, its benzofuran core is known to be present in compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

A typical virtual screening workflow would involve:

Target Identification: Selecting a protein target implicated in a disease of interest.

Docking Studies: Computationally "docking" this compound into the active site of the target protein to predict its binding affinity and mode of interaction. The predicted physicochemical properties, such as hydrogen bonding capacity and lipophilicity, are critical in determining the quality of these interactions.

Scoring and Ranking: Using scoring functions to rank the compound based on its predicted binding energy and other parameters.

Library Design:

Should this compound show promise in initial virtual screening, it can serve as a scaffold for the design of a virtual combinatorial library. This involves systematically modifying the core structure with different functional groups to create a diverse set of related compounds. The goal is to explore the structure-activity relationship (SAR) and optimize for desired properties such as enhanced potency, improved selectivity, or better ADMET characteristics.

For the this compound scaffold, a virtual library could be designed by:

Modifying Substituents: Replacing or altering the methoxy groups with other alkyl or alkoxy groups to fine-tune solubility and lipophilicity.

Varying the Nitro Group Position: Exploring the impact of the nitro group's location on the benzofuran ring on electronic properties and target interactions.

Introducing New Functional Groups: Adding other functionalities to the benzofuran core to create additional points of interaction with a biological target.

The design of such a library would be guided by the initial predictive models. For example, modifications that are predicted to improve aqueous solubility without significantly increasing the molecular weight might be prioritized. The resulting virtual library can then be subjected to further in silico screening to identify the most promising candidates for chemical synthesis and experimental validation.

The table below illustrates a hypothetical fragment-based library design starting from the this compound scaffold.

| Scaffold Position | Original Group | Potential Modifications for Library | Rationale for Modification |

|---|---|---|---|

| Position 2 | -NO₂ | -NH₂, -CN, -CONH₂ | Modulate electronic properties and hydrogen bonding potential. |

| Position 4 | -OCH₃ | -OH, -OCH₂CH₃, -F | Alter lipophilicity, solubility, and metabolic stability. |

| Position 5 | -OCH₃ | -OH, -OCH₂CH₃, -Cl | Explore structure-activity relationships at this position. |

| Position 7 | -OCH₃ | -OH, -OCH₂CH₃, -Br | Investigate the impact of substituent size and electronics on activity. |

Structure Activity Relationship Sar Studies in Substituted Benzofuran Systems

Influence of Trimethoxy Substitution Pattern on Molecular Interactions

The presence and positioning of methoxy (B1213986) groups (-OCH₃) on the benzofuran (B130515) ring system significantly alter its electronic properties and, consequently, its molecular interactions. The methoxy group is a strong electron-donating group through resonance, where the lone pairs on the oxygen atom delocalize into the aromatic ring. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack and influencing its binding affinity with biological targets.

In the case of 4,5,7-Trimethoxy-2-nitro-1-benzofuran, the three methoxy groups at positions 4, 5, and 7 collectively enhance the electron density of the benzene (B151609) portion of the scaffold. The specific 3,4,5-trimethoxyphenyl moiety is a key feature in several biologically active compounds, including the potent tubulin polymerization inhibitor Combretastatin A-4 (CA-A4). nih.gov The analogous substitution pattern in benzofuran derivatives has been explored in the design of novel anticancer agents. For instance, a series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their antiproliferative activities, with some compounds showing significant efficacy. nih.gov This highlights the importance of the trimethoxy substitution pattern in conferring potent biological activity.

Theoretical studies on methoxybenzofurans confirm that the position of the substituent has a marked dependence on the electronic absorption bands of the molecule. researchgate.net The electron-donating nature of the methoxy groups leads to a substantial contribution from charge-transfer (CT) configurations to the excited state, which influences the molecule's photophysical properties and its interactions with other molecules. researchgate.net

Role of the Nitro Group as a Key Structural Determinant

The nitro group (-NO₂) at the C-2 position of the benzofuran ring acts as a powerful electron-withdrawing group, primarily through a resonance effect. This strongly deactivates the furan (B31954) ring towards electrophilic substitution and significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). This electronic perturbation is a critical determinant of the molecule's reactivity and its ability to participate in charge-transfer interactions.

SAR studies have demonstrated that the inclusion of a nitro group can be a key factor in the biological activity of benzofuran derivatives. nih.gov For example, in one study, the presence of a nitro group was found to significantly boost the anticancer activity of a benzofuran derivative by reducing the melting temperature of DNA in cancer cells. nih.gov Theoretical calculations on nitrobenzofurans show much larger contributions of charge-transfer configurations to their electronic structure compared to methoxy-substituted analogs, resulting in absorption at longer wavelengths. researchgate.net The regioselective introduction of a nitro group at the 2-position can be achieved using reagents such as sodium nitrate and ammonium nitrate under specific conditions. researchgate.net The strong electron-withdrawing character of the nitro group at this position makes it a crucial element in defining the molecule's interaction profile and biological function.

Impact of Other Substituents (e.g., Halogens, Alkyl Groups) on Molecular Interactions and Recognition

Beyond methoxy and nitro groups, other substituents like halogens and alkyl groups play a significant role in modulating the properties of the benzofuran scaffold.

The introduction of substituents invariably brings about both steric and electronic effects that can either compete with or complement each other. acs.org

Steric Effects: Alkyl groups, depending on their size and location, can introduce steric hindrance that influences the molecule's conformation and its ability to fit into a binding site. researchgate.net For example, substitutions at the 2-position of aniline substrates in certain radical reactions led to significant drops in product yields, likely due to steric hindrance. nih.gov Similarly, placing methyl groups adjacent to the linkage between a benzofuran and another core moiety can cause deplanarization of the molecule, which in turn affects its spectroscopic properties. researchgate.net

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect, which can increase the electron density of the benzofuran ring. acs.org In contrast, halogens exhibit a dual electronic nature; they are electron-withdrawing through induction but can be electron-donating through resonance. nih.gov This dual nature, combined with their varying sizes, allows for fine-tuning of the electronic properties of the benzofuran ring. SAR studies have shown that electron-withdrawing groups in certain positions can increase the potency of benzofuran derivatives. nih.gov The interplay between steric and electronic effects is crucial; for instance, in furan ligands, the inductive effect of electron-donating methyl groups competes with their steric hindrance. acs.org

Non-covalent interactions are fundamental to molecular recognition and binding affinity.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is a key feature in drug design. In benzofuran systems, hydroxyl groups are crucial hydrogen bond donors that can significantly add to a pharmacophore's interactions. nih.gov The oxygen atom of the furan ring or of methoxy substituents can also act as a hydrogen bond acceptor.

Halogen Bonding: Halogen atoms (Cl, Br, I) can act as halogen bond (XB) donors. nih.gov A halogen bond is an attractive interaction between an electrophilic region on the halogen (known as the σ-hole) and a nucleophilic site on another molecule. nih.govnih.gov The inclusion of halogens in the benzofuran ring has consistently resulted in a significant increase in anticancer activities, which is attributed to their ability to form halogen bonds and improve binding affinity. nih.gov The strength of the halogen bond donor follows the trend I > Br > Cl >> F. nih.gov The position of the halogen is a critical determinant of its biological activity, with substitutions at the para position of an attached phenyl ring often being favorable for forming hydrophobic interactions. nih.gov

The table below summarizes the effect of different substituents on the anticancer activity of selected benzofuran derivatives, illustrating the principles discussed.

| Compound ID | Core Structure | Substituent(s) | Target/Cell Line | Activity (IC₅₀) | Reference |

| 1 | 3-Methyl-1-benzofuran | Bromine on methyl group at C-3 | HL60 | 0.1 µM | nih.gov |

| 5 | 2-Benzofuranyl | Fluorine at C-4 | uPA Inhibition | 0.43 µM | nih.gov |

| 17g | 1-(Benzofuran-3-yl)-1,2,3-triazole | 6-Methoxy, 4-(3,4,5-trimethoxyphenyl) | HCT116 | 0.57 µM | nih.gov |

Design Principles for Modulating Chemical Reactivity and Selectivity

Based on the SAR studies of substituted benzofurans, several design principles emerge for modulating their chemical reactivity and selectivity.

Strategic Placement of Electron-Donating and Withdrawing Groups: The reactivity of the benzofuran ring can be precisely controlled by the placement of substituents. Electron-donating groups like methoxy enhance reactivity towards electrophiles, while electron-withdrawing groups like nitro decrease it. researchgate.net This balance is critical for directing reactions to specific positions and for tuning the electronic properties required for a desired biological interaction.

Leveraging Halogen Bonding: The incorporation of heavier halogens (chlorine, bromine, iodine) is a valid strategy to enhance binding affinity with biological targets through the formation of halogen bonds. nih.gov The position of the halogen is crucial and should be optimized to ensure a favorable interaction geometry with a nucleophilic acceptor in the target's binding site. nih.gov

Controlling Steric Hindrance: Steric bulk can be used to influence molecular conformation and selectivity. Large alkyl groups can be introduced to prevent unwanted reactions at certain positions or to orient the molecule within a binding pocket to achieve a specific interaction, though care must be taken to avoid detrimental steric clashes. nih.gov

Incorporation of Hydrogen Bonding Moieties: Adding functional groups capable of hydrogen bonding, such as hydroxyl or amide groups, is a well-established principle for improving binding specificity and affinity. nih.gov

By systematically applying these principles, chemists can design and synthesize novel benzofuran derivatives with tailored reactivity, improved selectivity, and enhanced potency for a wide range of applications. The rational design of such compounds is aided by both experimental screening and computational studies that can predict the effects of various substitutions. uea.ac.uk

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic proton on the benzofuran (B130515) ring system, the proton on the furan (B31954) ring, and the protons of the three methoxy (B1213986) groups. The chemical shifts (δ) of these protons are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4,5,7-Trimethoxy-2-nitro-1-benzofuran would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be characteristic of their hybridization and electronic environment. For instance, the carbons of the aromatic ring, the furan ring, and the methoxy groups would resonate in specific regions of the spectrum. The positions of the methoxy and nitro groups can be definitively assigned using these techniques . For enhanced solubility and spectral clarity, deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent for NMR analysis of such compounds .

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Singlet |

| Furan-H | 7.0 - 8.0 | Singlet |

| Methoxy-H (C4-OCH₃) | 3.8 - 4.2 | Singlet |

| Methoxy-H (C5-OCH₃) | 3.8 - 4.2 | Singlet |

| Methoxy-H (C7-OCH₃) | 3.8 - 4.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary Carbons | 140 - 160 |

| Aromatic CH Carbon | 90 - 110 |

| Furan Quaternary Carbons | 110 - 155 |

| Furan CH Carbon | 100 - 120 |

| Methoxy Carbons | 55 - 65 |

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable.

A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule. HSQC would establish direct one-bond correlations between protons and the carbon atoms they are attached to. An HMBC experiment is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure and confirming the positions of the substituents on the benzofuran core.

Solid-state NMR (ssNMR) could be utilized to study the compound in its crystalline form, providing information about its solid-state conformation and packing, which can differ from its structure in solution.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. This technique is a critical component for the definitive characterization of a newly synthesized molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. ESI-MS typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This allows for the clear determination of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), fragmentation of the parent ion can be induced to provide structural information. The stability of the nitro group can also be validated using LC-MS/MS techniques .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching (of methoxy groups): Usually found in the 2850-3000 cm⁻¹ region.

Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.

C=C stretching (aromatic and furan rings): These absorptions typically appear in the 1450-1600 cm⁻¹ region.

C-O stretching (ether linkages of methoxy groups and furan ring): Strong bands are expected in the 1000-1300 cm⁻¹ region.

The presence and specific positions of these absorption bands in the IR spectrum provide strong evidence for the presence of the key functional groups within the this compound molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methoxy) | Stretching | 2850 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

| Aromatic/Furan C=C | Stretching | 1450 - 1600 |

| Ether C-O | Stretching | 1000 - 1300 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

For a compound like this compound, a successful crystallographic analysis would yield a detailed structural model. It would confirm the planarity of the benzofuran ring system and determine the orientation of the methoxy and nitro substituent groups relative to the core structure. Furthermore, the analysis reveals how molecules are arranged within the crystal lattice, identifying any intermolecular interactions such as C—H⋯O hydrogen bonds or π–π stacking, which are crucial for stabilizing the crystal structure nih.govresearchgate.net.

While the crystal structures of related benzofuran and trimethoxy-substituted aromatic compounds have been reported nih.govresearchgate.netnih.govresearchgate.net, a specific crystallographic report for this compound is not available in the reviewed literature. A hypothetical data table summarizing the type of information obtained from such an experiment is presented below.

Interactive Table 1: Representative Crystal Data Parameters for a Benzofuran Derivative. Note: The following table is illustrative of the data that would be obtained from an X-ray crystallography experiment. Specific values for this compound are not available.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₉NO₅ |

| Formula Weight | The mass of one mole of the compound. | 235.19 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.18, b = 10.42, c = 9.29 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 99.96, γ = 90 |

| V (ų) | The volume of the unit cell. | 781.26 |

Photophysical Characterization Techniques

Photophysical studies are essential to understand how a molecule interacts with light, including processes of absorption, emission, and non-radiative decay. These properties are dictated by the molecule's electronic structure.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π→π* and n→π* transitions) vscht.cz. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophoric system vscht.cz.

For this compound, the benzofuran ring fused with the benzene (B151609) ring constitutes the primary chromophore. The nitro group (-NO₂) and methoxy groups (-OCH₃) act as powerful auxochromes, which can modify the absorption characteristics vscht.cz. The electron-withdrawing nitro group and electron-donating methoxy groups in conjugation with the aromatic system are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted benzofuran. Studies on related nitroaromatic compounds confirm characteristic absorption bands in the UV-Vis region researchgate.net.

Specific UV-Vis absorption spectra for this compound are not documented in the available literature. A typical study would involve dissolving the compound in a UV-transparent solvent, such as ethanol or acetonitrile, and recording the spectrum to determine the wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε).

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. This emission occurs as the molecule relaxes from an excited electronic state to the ground state. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of the number of photons emitted to the number of photons absorbed wikipedia.org.

Many aromatic compounds are fluorescent; however, the presence of a nitro group often leads to significant fluorescence quenching. This occurs because the nitro group promotes efficient intersystem crossing to the triplet state, a non-radiative decay pathway that competes with fluorescence. Consequently, the fluorescence quantum yield for nitroaromatic compounds is typically very low nih.gov. It is therefore expected that this compound would be weakly fluorescent or non-fluorescent.

The quantum yield is measured by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, such as quinine sulfate rsc.orgresearchgate.net.

Interactive Table 2: Key Parameters in Fluorescence Spectroscopy. Note: This table outlines the parameters typically determined in photophysical studies. Experimental values for this compound are not available.

| Parameter | Description | Expected Value |

|---|---|---|

| λex (nm) | Excitation Wavelength | Determined from UV-Vis spectrum |

| λem (nm) | Emission Wavelength | N/A (likely weak or non-emissive) |

| Stokes Shift (nm) | The difference between λem and λex. | N/A |

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands when measured in different solvents nih.gov. This phenomenon arises from differential solvation of the ground and excited states of the molecule, which is dependent on the solvent's polarity and refractive index researchgate.netresearchgate.net. Such studies provide valuable information about the change in the dipole moment of the molecule upon electronic excitation.

A solvatochromic study of this compound would involve recording its absorption and emission spectra in a series of solvents with a wide range of polarities (e.g., from nonpolar hexane to polar methanol). A positive solvatochromism (a red shift in more polar solvents) would indicate that the excited state is more polar than the ground state. The significant charge transfer character expected for a molecule with strong donor (methoxy) and acceptor (nitro) groups suggests it would likely exhibit noticeable solvatochromism rsc.org. The data can be analyzed using models like the Lippert-Mataga equation to estimate the change in dipole moment upon excitation researchgate.net.

Applications in Chemical Sciences Non Biological Focus

Role in Polymer Science and Engineering

In the realm of polymer science, the incorporation of functionalized heterocyclic monomers can impart unique properties to the resulting polymers. Benzofuran (B130515) and its derivatives have been explored for the synthesis of novel polymeric materials. However, the role of 4,5,7-trimethoxy-2-nitro-1-benzofuran in this field appears to be limited.

Research into the polymerization of benzofuran derivatives has indicated that the presence of a nitro group can significantly influence the polymerization process. For instance, studies on the polymerization of benzofuran have shown that while some substituted benzofurans can undergo polymerization, nitrobenzofuran has been found to be unable to undergo polymerization under certain catalytic conditions researchgate.net. This suggests that the electron-withdrawing nature of the nitro group in this compound might render it unsuitable as a monomer for certain types of polymerization reactions.

Further research would be necessary to fully elucidate the potential of this compound in polymer science, perhaps as an additive or co-monomer rather than a primary monomeric unit.

Applications in Dye Chemistry and Pigments

The chromophoric properties of organic molecules are dictated by their electronic structure. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic system of this compound suggests that it may possess interesting optical properties. Such push-pull systems are often characteristic of dye molecules.

Development of Advanced Materials

Benzofuran derivatives are being investigated for their potential in advanced materials, particularly in the field of organic electronics. The fused ring system provides a rigid backbone, which can be beneficial for creating ordered molecular assemblies.

The electronic properties of this compound, arising from its specific substitution pattern, could make it a candidate for investigation in materials science. The interplay between the electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer characteristics, which are desirable for applications such as non-linear optics or organic semiconductors. However, there is currently a lack of specific research on this compound for these applications.

Potential in Chemosensor and Probe Development

Benzofuran-based compounds have been successfully employed as fluorescent chemosensors for the detection of various metal ions chemisgroup.uschemisgroup.us. The benzofuran moiety can act as a fluorophore, and the introduction of specific binding sites allows for selective interaction with analytes, leading to a detectable change in the fluorescence signal chemisgroup.uschemisgroup.us.

For this compound, the methoxy (B1213986) and nitro groups could potentially serve as binding sites for certain analytes. The electron-rich oxygen atoms of the methoxy groups could coordinate with metal ions, while the nitro group could participate in hydrogen bonding interactions. Any such interaction would likely perturb the electronic structure of the molecule, potentially leading to a change in its fluorescence or absorption properties.

While no studies have specifically reported the use of this compound as a chemosensor, the established success of other functionalized benzofurans in this area suggests that it could be a promising candidate for future investigation.

Table 1: Examples of Benzofuran-Based Chemosensors and their Target Analytes

| Benzofuran Derivative | Target Analyte | Detection Method |

| Bis-(7-methoxybenzofuran-2-il)-ketoxime | Not specified | Fluorescence |

| 2,9,16,23-tetrakis-{6-(-benzofuran-2-carboxylate)-hexylthio}-phthalocyanine Zinc (II) | Ag(I) | Absorbance and Fluorescence |

| Benzofuran-β-alaninamide based sensor | Fe3+ | "Turn-on" Fluorescence |

| 3-(2-([4-fluorobenzyl]-amino)-acetamido)-benzofuran-2-carboxamide | Fe3+ | "Turn-off" Fluorescence |

This table presents examples of benzofuran derivatives that have been studied as chemosensors and is for illustrative purposes. This compound is not included due to a lack of available data.

Contributions to Synthetic Methodology Development and Organic Reactions

The reactivity of the benzofuran core and its substituents makes it a valuable building block in organic synthesis. Nitrobenzofurans, in particular, have been shown to participate in a variety of chemical transformations.

Recent research has demonstrated that 2-nitrobenzofurans can undergo dearomative (3+2) cycloaddition reactions with para-quinamines to afford complex benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity mdpi.com. This highlights the utility of the 2-nitrobenzofuran (B1220441) scaffold as a synthon for the construction of intricate polycyclic frameworks mdpi.com.

The presence of three methoxy groups on the benzene (B151609) ring of this compound would likely influence its reactivity in such cycloaddition reactions, potentially affecting the reaction rate and the electronic properties of the resulting products. The electron-donating nature of the methoxy groups could enhance the reactivity of the benzofuran system in certain electrophilic substitution reactions as well.

The versatility of the benzofuran ring system allows for a wide range of synthetic transformations, and the specific functional groups of this compound make it a potentially useful intermediate for the synthesis of more complex molecules.

Future Research Directions and Unexplored Avenues for 4,5,7 Trimethoxy 2 Nitro 1 Benzofuran Research

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to substituted nitrobenzofurans often rely on classical nitration and multi-step sequences that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Catalyst-Free and Metal-Free Reactions: There is a growing interest in synthetic methods that avoid heavy metal catalysts. Research could focus on developing metal-free cyclization reactions to construct the benzofuran (B130515) core, followed by a regioselective nitration step. organic-chemistry.org Hypervalent iodine reagents have shown promise in mediating the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans and could be adapted for trimethoxy-substituted precursors. organic-chemistry.org

Cascade Reactions: One-pot cascade reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. oregonstate.edu A potential avenue involves a cascade sequence where the benzofuran ring is formed and functionalized in a single operation. For instance, a reaction cascade involving a Diels-Alder cycloaddition followed by elimination and aromatization could be explored to build the substituted benzene (B151609) ring, which is then fused with the furan (B31954) ring. oregonstate.edu

Bio-based Feedstocks: Investigating the use of renewable, bio-based starting materials for the synthesis of the benzofuran core would align with the principles of green chemistry. Furfural, a derivative of biomass, is a key building block for nitrofurans and could potentially be adapted for benzofuran synthesis. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Free Catalysis | Reduced cost, lower toxicity, simplified purification | Development of novel organocatalysts or reagent-mediated cyclizations |

| Cascade Reactions | Increased efficiency, reduced waste, time-saving | Design of multi-step one-pot syntheses |

| Bio-based Feedstocks | Sustainability, reduced reliance on fossil fuels | Utilization of platform chemicals derived from biomass |

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-rich trimethoxy-substituted benzene ring and the electron-deficient nitro-substituted furan ring in 4,5,7-Trimethoxy-2-nitro-1-benzofuran suggests a rich and underexplored reactivity profile.

Electrophilic and Nucleophilic Aromatic Substitution: While the general reactivity of benzofurans is known, the specific directing effects of the three methoxy (B1213986) groups in concert with the deactivating nitro group warrant detailed investigation. researchgate.net Computational studies could predict the most likely sites for further functionalization, guiding experimental efforts.

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would provide access to 2-aminobenzofuran derivatives, which are of significant interest for their biological activities. nih.gov Research into selective reduction methods that leave the benzofuran core intact would be valuable.

Cycloaddition Reactions: The C2-C3 double bond of the furan moiety can participate in cycloaddition reactions. researchgate.net Investigating the dienophilic or dipolarophilic character of this bond in this compound could lead to the synthesis of novel, complex heterocyclic systems.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving time and resources.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of this compound. This information can provide insights into its reactivity, stability, and potential as an electronic material.

Reaction Mechanism Simulation: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts.

In Silico Screening for Biological Activity: By modeling the interaction of this compound with various biological targets, such as enzymes and receptors, it may be possible to predict its potential pharmacological activities. nih.gov This can help prioritize experimental screening efforts.

| Computational Method | Application in Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity indices, spectroscopic properties, dipole moment |

| Molecular Dynamics (MD) | Simulation of solid-state packing | Crystal morphology, intermolecular interactions |

| Docking Studies | Prediction of biological interactions | Binding affinities to protein targets |

Integration with Flow Chemistry and Electrochemistry for Efficient Synthesis

Modern synthetic technologies like flow chemistry and electrochemistry offer significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Continuous flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents or intermediates. researchgate.netnih.govpharmablock.com The synthesis of nitrated compounds, which can be exothermic and potentially hazardous in batch processes, is particularly well-suited for flow chemistry. nih.gov A continuous flow process for the nitration of a 4,5,7-trimethoxy-1-benzofuran precursor could improve safety and yield.

Electrochemistry: Electrochemical methods can provide a green and efficient alternative to conventional chemical reagents for oxidation and reduction reactions. baranlab.orgyoutube.comyoutube.comyoutube.com The synthesis of this compound or its derivatives could be explored using electrochemical methods, for example, through an electrochemically-induced cyclization or nitration. Furthermore, the nitro group could be electrochemically reduced to an amine, hydroxylamine, or other functionalities.

Investigation of Solid-State Properties and Crystal Engineering

The arrangement of molecules in the solid state dictates many of the material properties of a compound, including its optical and electronic characteristics.

Single Crystal X-ray Diffraction: Determining the single-crystal structure of this compound is a crucial first step. researchgate.netasianpubs.org This would provide definitive information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Crystal Engineering: Crystal engineering aims to control the packing of molecules in a crystal to achieve desired properties. mdpi.com By understanding the intermolecular interactions, such as hydrogen bonds, C-H···O interactions, and π-π stacking, it may be possible to design and synthesize cocrystals or polymorphs of this compound with tailored properties. mdpi.comnih.govnih.gov

Photophysical Properties: Many benzofuran derivatives exhibit interesting photophysical properties, such as fluorescence. nih.govnih.gov The solid-state emission properties of this compound should be investigated. The combination of electron-donating and withdrawing groups could lead to interesting charge-transfer characteristics, making it a candidate for applications in organic electronics.

| Area of Investigation | Techniques | Potential Outcomes |

| Crystal Structure Determination | Single Crystal X-ray Diffraction | Molecular geometry, packing arrangement, intermolecular forces |

| Polymorph and Cocrystal Screening | Differential Scanning Calorimetry, Powder X-ray Diffraction | Discovery of new solid forms with different physical properties |

| Solid-State Photophysics | Fluorescence Spectroscopy, Quantum Yield Measurement | Characterization of emission properties for potential optoelectronic applications |

Q & A

Q. What are the standard synthetic routes for 4,5,7-Trimethoxy-2-nitro-1-benzofuran, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution and cyclization. A common method involves reacting 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with nitro-substituted salicylaldehydes in dry acetone under reflux with anhydrous K₂CO₃ as a base. Purification is achieved via crystallization from petroleum ether (PE). Variations in solvent polarity (e.g., acetone vs. ethanol) and catalyst choice (e.g., K₂CO₃ vs. piperidine) can alter reaction kinetics and product stability .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are sample preparation artifacts minimized?

- LC-MS/MS : Validates molecular weight and nitro-group stability. Use deactivated glassware (5% dimethyldichlorosilane in toluene) to prevent analyte adsorption during sample preparation .

- ¹H/¹³C NMR : Assigns methoxy and nitro group positions. Deuterated DMSO is preferred for solubility and spectral clarity.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in substituent orientation .

Q. How should researchers handle and store this compound to prevent degradation?

Store at −18°C in amber vials to avoid photolytic nitro-group reduction. For short-term use, refrigerate at 4°C in anhydrous solvents (e.g., acetonitrile) to suppress hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted benzofurans?

Discrepancies in bond angles or electron density maps may arise from torsional strain in the nitro group. Use high-resolution synchrotron data and SHELXL’s TWIN/BASF commands to model disorder or pseudosymmetry. Validate with DFT-calculated geometries .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Nitro group reduction : Test bioactivity of the amine derivative (e.g., 2-amino-1-benzofuran) to assess nitro-dependent toxicity.

- Methoxy substitution : Compare 4,5,7-trimethoxy vs. 3,4,5-trimethoxy analogs to determine steric/electronic effects on target binding .

Q. What methodological improvements enhance sensitivity in detecting trace metabolites of this compound in biological matrices?

- Solid-phase extraction (SPE) : Optimize Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NH₄F elution to recover polar metabolites .

- Ion mobility spectrometry (IMS) : Couple with LC-MS to separate isobaric metabolites, reducing false positives in complex mixtures.

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Dry acetone | Maximizes cyclization | |

| Catalyst | Anhydrous K₂CO₃ | Prevents hydrolysis | |

| Temperature | Reflux (56–60°C) | Balances kinetics/stability |

Q. Table 2: Analytical Artifact Mitigation

| Artifact Source | Mitigation Strategy | Reference |

|---|---|---|

| Adsorption to glassware | Silanization with DMDCS | |

| Photodegradation | Amber vials, low-temperature storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.